2,5-Dimethylisonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitriles, characterized by a pyridine ring with two methyl groups at the 2 and 5 positions and a cyano group at the 1 position. Its molecular formula is , and it has a molecular weight of approximately 162.19 g/mol. The compound exhibits properties typical of isocyanides, including a linear structure resulting from resonance stabilization between different bonding configurations involving the carbon and nitrogen atoms .
The synthesis of 2,5-dimethylisonicotinonitrile can be achieved through several methods:
2,5-Dimethylisonicotinonitrile has potential applications in various fields:
Several compounds share structural similarities with 2,5-dimethylisonicotinonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Isonicotinic Acid | Contains a carboxylic acid group | Precursor for various derivatives |
3-Methylisonicotinonitrile | Methyl group at position 3 | Different biological activity profiles |
4-Dimethylisonicotinonitrile | Dimethyl groups at positions 4 and 6 | Potentially different reactivity due to sterics |
Nicotinamide | Amide derivative of nicotinic acid | Known for its role in cellular metabolism |
While these compounds share a common pyridine framework, their differing functional groups lead to distinct chemical properties and biological activities. The presence of the cyano group in 2,5-dimethylisonicotinonitrile sets it apart from others like nicotinamide and isonicotinic acid, which lack this feature.